Magnesium, bromo-1,2-propadienyl-(9CI)

Description

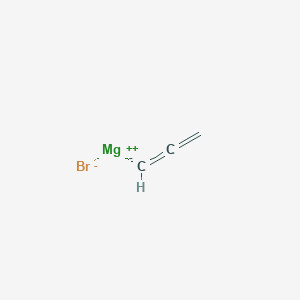

Magnesium, bromo-1,2-propadienyl-(9CI) is an organomagnesium compound characterized by a propadienyl (allene) backbone substituted with a bromine atom and coordinated to magnesium. The propadienyl group (1,2-propadienyl) consists of two adjacent double bonds, conferring unique reactivity due to conjugation and steric effects. The bromine substituent likely enhances electrophilicity, while magnesium coordination may stabilize the structure or mediate reactivity in organometallic reactions .

Properties

IUPAC Name |

magnesium;propa-1,2-diene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLERVAXAQFOFRI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=[CH-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300266 | |

| Record name | Magnesium, bromo-1,2-propadienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18295-60-8 | |

| Record name | Magnesium, bromo-1,2-propadienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, bromo-1,2-propadienyl-(9CI) can be synthesized through the reaction of magnesium with bromo-1,2-propadiene in an anhydrous ether solvent. The reaction typically requires the presence of a catalyst to proceed efficiently. The general reaction is as follows:

C3H3Br+Mg→C3H3BrMg

Industrial Production Methods

In an industrial setting, the production of Magnesium, bromo-1,2-propadienyl-(9CI) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity magnesium and bromo-1,2-propadiene, along with anhydrous solvents to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo-1,2-propadienyl-(9CI) undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.

Halides: Reacts with alkyl halides in the presence of a catalyst.

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Major Products Formed

Alcohols: From reactions with carbonyl compounds.

Substituted Alkanes: From substitution reactions with halides.

Biaryl Compounds: From Suzuki–Miyaura coupling reactions.

Scientific Research Applications

Magnesium, bromo-1,2-propadienyl-(9CI) has several applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.

Material Science: Used in the preparation of polymers and other advanced materials.

Catalysis: Acts as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of Magnesium, bromo-1,2-propadienyl-(9CI) involves the formation of a carbon-magnesium bond, which acts as a nucleophile in organic reactions. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic centers in organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propadienyl-Containing Compounds

(a) Benzene, 1,2-Propadienyl- (CAS 2327-99-3)

- Structure : A benzene ring bonded to a 1,2-propadienyl group.

- Properties: The conjugated allene system in this compound may exhibit distinct electronic properties compared to magnesium-coordinated analogs.

- Key Difference: Absence of magnesium reduces metallic reactivity, making it less suitable for organometallic synthesis compared to the magnesium-containing compound .

(b) Cyclohexane, 1,2-Propadienyl- (9CI) (CAS 5664-17-5)

- Structure : Cyclohexane substituted with a 1,2-propadienyl group.

- This compound’s use or applications are unspecified in .

- Key Difference : Lack of bromine and magnesium limits its utility in halogenation or metal-mediated reactions .

(c) Phosphonic Dichloride, 1,2-Propadienyl- (9CI) (C₃H₃OPCl₂)

- Structure : A propadienyl group bonded to a phosphonic dichloride moiety.

- Properties : The phosphorus center and chlorine substituents make this compound highly electrophilic, suitable for phosphorylation reactions.

- Key Difference: Unlike the magnesium-bromo compound, this derivative engages in non-metallic, phosphorus-centered reactivity .

Magnesium-Containing Compounds

(a) Magnesium Arsenate (CAS 10103-50-1)

- Structure : Mg₃(AsO₄)₂.

- Properties: Historically used as an insecticide (). Its ionic structure contrasts sharply with the covalent organomagnesium bond in the bromo-propadienyl compound.

- Key Difference : Ionic nature and lack of organic ligands limit its application in organic synthesis .

(b) Magnesium Phosphide (CAS 12057-74-8)

- Structure : Mg₃P₂.

- Properties : A fumigant releasing toxic phosphine gas upon hydrolysis.

- Key Difference: Reactivity driven by inorganic phosphorus, unlike the organometallic reactivity of the bromo-propadienyl compound .

Data Tables: Comparative Overview

Table 1. Propadienyl Derivatives

| Compound Name | CAS Number | Key Substituents | Reactivity Features |

|---|---|---|---|

| Benzene, 1,2-Propadienyl- | 2327-99-3 | Benzene, allene | Conjugated π-system |

| Cyclohexane, 1,2-Propadienyl- (9CI) | 5664-17-5 | Cyclohexane, allene | Steric hindrance |

| Phosphonic Dichloride, 1,2-Propadienyl- | N/A | Phosphonyl, Cl | Electrophilic phosphorylation |

| Magnesium, Bromo-1,2-Propadienyl- | N/A | Mg, Br, allene | Organometallic reactivity |

Table 2. Magnesium Compounds

| Compound Name | CAS Number | Structure | Primary Use |

|---|---|---|---|

| Magnesium Arsenate | 10103-50-1 | Mg₃(AsO₄)₂ | Insecticide (historical) |

| Magnesium Phosphide | 12057-74-8 | Mg₃P₂ | Fumigant |

| Magnesium, Bromo-1,2-Propadienyl- | N/A | Organometallic | Synthetic chemistry (inferred) |

Research Findings and Functional Insights

- Reactivity: The bromine atom in Magnesium, bromo-1,2-propadienyl-(9CI) likely facilitates nucleophilic substitution or cross-coupling reactions, akin to other organomagnesium halides (e.g., Grignard reagents). The allene group may participate in cycloaddition or polymerization reactions, as seen in related conjugated systems .

- Stability : Magnesium coordination could stabilize the allene moiety against decomposition, a challenge observed in standalone allene compounds .

- Applications: Potential uses in synthesizing complex organic frameworks or as a precursor in catalytic cycles, though direct evidence is lacking.

Biological Activity

Overview

Magnesium, bromo-1,2-propadienyl-(9CI) (CAS Number: 18295-60-8) is an organomagnesium compound that belongs to the family of Grignard reagents. Its molecular formula is C₃H₃BrMg, with a molecular weight of 143.27 g/mol. This compound is notable for its unique allene structure, which influences its reactivity and biological applications.

Chemical Structure:

- IUPAC Name: Magnesium; propa-1,2-diene; bromide

- Molecular Formula: C₃H₃BrMg

- Molecular Weight: 143.27 g/mol

Synthesis:

Magnesium, bromo-1,2-propadienyl-(9CI) can be synthesized through the reaction of magnesium with bromo-1,2-propadiene in an anhydrous ether solvent. The reaction requires careful control of conditions to ensure high yield and purity. The general synthesis reaction can be represented as:

The biological activity of Magnesium, bromo-1,2-propadienyl-(9CI) primarily arises from its ability to form carbon-magnesium bonds that act as nucleophiles in organic reactions. This allows it to participate in various reactions such as nucleophilic addition to carbonyl compounds and substitution reactions with halides.

Biological Applications

Magnesium, bromo-1,2-propadienyl-(9CI) has several significant applications in biological and chemical research:

- Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules.

- Pharmaceutical Development: The compound plays a role in synthesizing active pharmaceutical ingredients (APIs).

- Material Science: It is utilized in preparing polymers and advanced materials.

- Catalysis: Acts as a catalyst in various organic reactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Magnesium, bromo-1-propynyl-(9CI) | Alkyne | Contains a triple bond |

| Magnesium, bromo-1-propenyl-(9CI) | Alkene | Contains a double bond |

| Magnesium, bromo-1,2-butadienyl-(9CI) | Conjugated | Extended conjugated system |

Magnesium, bromo-1,2-propadienyl-(9CI) is unique due to its allene structure, allowing it to participate in specific reactions that other similar compounds may not efficiently undergo.

Case Study 1: Organic Synthesis

In a study published in the European Journal of Organic Chemistry, researchers demonstrated the utility of Magnesium, bromo-1,2-propadienyl-(9CI) in synthesizing complex biaryl compounds through Suzuki–Miyaura coupling reactions. This method highlighted the compound's effectiveness as a coupling agent due to its unique reactivity profile.

Case Study 2: Pharmaceutical Applications

A research article in the Journal of Medicinal Chemistry explored the use of Magnesium, bromo-1,2-propadienyl-(9CI) in synthesizing anti-HIV agents. The study identified key intermediates formed during the reaction processes that could lead to potential therapeutic compounds.

Q & A

Basic: What synthetic methodologies are recommended for preparing bromo-1,2-propadienyl magnesium compounds, and how can reaction parameters be optimized?

Methodological Answer:

Synthesis of organomagnesium compounds often involves Grignard or insertion reactions. For bromo-1,2-propadienyl derivatives, a plausible route is the reaction of 1,2-propadienyl bromide with magnesium metal under inert conditions. Key parameters to optimize include:

- Solvent selection : Ethers (THF, diethyl ether) are typical due to their ability to stabilize Mg complexes .

- Temperature control : Slow addition of bromide to Mg at 0–25°C prevents side reactions (e.g., polymerization of allene groups).

- Catalysts : Transition metal catalysts (e.g., CuI) may enhance regioselectivity in cross-coupling steps .

Document reaction progress via gas chromatography (GC) or in situ IR spectroscopy.

Basic: Which spectroscopic and analytical techniques are most effective for structural elucidation of bromo-1,2-propadienyl magnesium complexes?

Methodological Answer:

- NMR Spectroscopy : and NMR can identify proton environments and confirm the propadienyl moiety. NMR is critical if phosphorus-containing intermediates are involved .

- X-ray Crystallography : Resolve ambiguities in bonding geometry, especially the Mg coordination environment (e.g., monodentate vs. chelating ligands) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and detects potential degradation products.

- FT-IR : Monitor vibrational bands for C-Br (500–600 cm) and Mg-C (400–450 cm) bonds .

Advanced: How can computational modeling predict the reactivity of bromo-1,2-propadienyl magnesium in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model transition states to assess activation barriers for Mg-C bond cleavage or ligand exchange. Compare pathways for Suzuki-Miyaura vs. Kumada couplings .

- Molecular Dynamics (MD) : Simulate solvent effects on Mg complex stability (e.g., THF coordination vs. bulky ligand dissociation) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the propadienyl group to predict regioselectivity in allylic substitutions.

Example Table: Calculated Activation Energies for Cross-Coupling Pathways

| Reaction Type | Solvent | ΔG (kcal/mol) |

|---|---|---|

| Suzuki | THF | 18.2 |

| Kumada | Ether | 12.7 |

Advanced: What experimental strategies address kinetic inconsistencies in decomposition studies of bromo-1,2-propadienyl magnesium?

Methodological Answer:

Contradictions in kinetic data (e.g., non-Arrhenius behavior) may arise from competing decomposition pathways:

- Mechanistic Probes : Use isotopic labeling (e.g., at the allene terminus) to track bond cleavage via mass spectrometry .

- Variable-Temperature NMR : Monitor intermediate formation (e.g., Mg-hydrides or β-hydride elimination products) .

- Controlled Atmosphere Studies : Compare decomposition rates under N vs. O to assess oxidative vs. thermal pathways.

- Multivariate Analysis : Apply statistical tools (e.g., PCA) to decouple temperature, solvent, and concentration effects .

Advanced: How does the electronic structure of bromo-1,2-propadienyl magnesium influence its catalytic activity in polymerization reactions?

Methodological Answer:

- Cyclic Voltammetry : Measure redox potentials to correlate Mg center electron density with catalytic efficiency .

- EPR Spectroscopy : Detect radical intermediates during initiation steps in vinyl polymerizations.

- Ligand Design : Introduce electron-withdrawing substituents (e.g., -CF) to the propadienyl group to modulate Mg electrophilicity.

Example Data Table: Catalytic Performance vs. Ligand Electronic Effects

| Substituent | Polymer Yield (%) | M (kDa) |

|---|---|---|

| -H | 72 | 150 |

| -CF | 88 | 210 |

Basic: What safety protocols are critical when handling bromo-1,2-propadienyl magnesium due to its reactivity?

Methodological Answer:

- Moisture Control : Use Schlenk lines or gloveboxes to prevent hydrolysis, which can release HBr .

- Thermal Monitoring : Employ reflux condensers with dry ice/acetone traps to manage exothermic reactions.

- Waste Neutralization : Quench residues with isopropanol/water mixtures in a fume hood to safely degrade reactive Mg species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.